

# An In-depth Technical Guide on the Physicochemical Properties of Isoniazid (INH)

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## Compound of Interest

Compound Name: INH6

Cat. No.: B15603647

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Disclaimer: The requested molecule, "INH6," could not be identified in publicly available scientific literature. This guide has been prepared using Isoniazid (Isonicotinic Acid Hydrazide, INH), a well-characterized frontline antitubercular drug, as a representative molecule to fulfill the structural and content requirements of the prompt. All data, protocols, and pathways described herein pertain to Isoniazid.

## Core Physicochemical Properties

Isoniazid is a synthetic analog of pyridoxine that presents as a colorless, odorless, white crystalline powder.<sup>[1]</sup> It is a crucial medication for the treatment and prophylaxis of tuberculosis.<sup>[1][2]</sup> The core physicochemical properties of Isoniazid are summarized below, providing essential data for drug formulation, development, and pharmacokinetic modeling.

## Table 1: Key Physicochemical Identifiers and Properties of Isoniazid

Property	Value	Source(s)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> N <sub>3</sub> O	[1]
Molecular Weight	137.14 g/mol	[1][3]
Appearance	Colorless or white crystalline powder	[1][4]
Melting Point	171.4 °C	[1][3]
LogP (Octanol-Water)	-0.64 to -0.7	[1][4]
pKa (at 20 °C)	1.82	[3]

## Table 2: Solubility Profile of Isoniazid

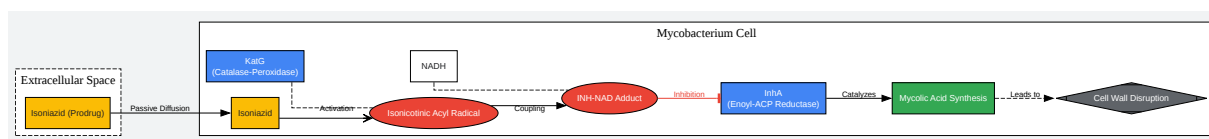
Isoniazid's solubility is a critical factor for its bioavailability. It is readily soluble in water, with solubility increasing with temperature, but demonstrates lower solubility in common organic solvents.[1][3]

Solvent	Solubility	Temperature (°C)	Source(s)
Water	~125 mg/mL (1 g in 8 mL)	Ambient	[1]
Water	~140 mg/mL (14%)	25	[3]
Water	~260 mg/mL (26%)	40	[3]
Ethanol	~20 mg/mL (1 g in 50 mL)	Ambient	
Ethanol	~20 mg/mL (2%)	25	[3]
Boiling Alcohol	~100 mg/mL (10%)	-	[4]
Chloroform	~1 mg/mL (0.1%)	25	[3][4]
Benzene	Practically insoluble	-	[3][4]
Ether	Practically insoluble	-	[3][4]

## Mechanism of Action: Activation and Target Inhibition

Isoniazid is a prodrug that requires activation within the mycobacterium to exert its bactericidal effect.[2][5][6] The primary mechanism involves the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[6][7]

The activation process begins with the passive diffusion of INH into the Mycobacterium tuberculosis cell.[3][7] Inside the bacterium, the catalase-peroxidase enzyme, KatG, activates INH, converting it into a reactive isonicotinic acyl radical.[2][6] This radical then covalently couples with an NAD cofactor to form an INH-NAD adduct.[5][6] This INH-NAD complex acts as a potent, slow-binding inhibitor of the enoyl-acyl carrier protein (ACP) reductase, known as InhA, thereby blocking the synthesis of mycolic acids and disrupting cell wall formation.[5][6][8]



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Activation and inhibitory pathway of Isoniazid.

## Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of physicochemical properties. The following protocols are standard methods used in pharmaceutical sciences.

### Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point range of a solid crystalline compound using a digital melting point apparatus.[9][10][11]

- **Sample Preparation:** Ensure the Isoniazid sample is completely dry and finely powdered.
- **Capillary Loading:** Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the powder down to a height of approximately 3 mm.<sup>[12]</sup>
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** Heat the block rapidly to find an approximate melting range. This allows for a more precise measurement in subsequent trials. Allow the apparatus to cool sufficiently before proceeding.
- **Accurate Determination:** Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- **Observation:** Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
- **Reporting:** The melting point is reported as the range T1-T2. For a pure compound, this range is typically sharp (0.5-1.0 °C).<sup>[9]</sup> Repeat the determination at least twice for consistency.

## Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold standard for determining thermodynamic equilibrium solubility.<sup>[13][14]</sup>

- **System Preparation:** Prepare a series of vials containing the solvent of interest (e.g., purified water, phosphate-buffered saline pH 7.4).
- **Sample Addition:** Add an excess amount of solid Isoniazid to each vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Seal the vials and place them in a mechanical shaker or agitator in a constant temperature bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period

(typically 24-48 hours) to ensure equilibrium is reached.<sup>[1][14]</sup>

- **Phase Separation:** After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the samples at high speed.<sup>[1]</sup>
- **Sampling and Dilution:** Carefully withdraw an aliquot of the clear supernatant (the saturated solution). Dilute the aliquot with a suitable solvent to a concentration within the quantifiable range of the analytical method.
- **Quantification:** Determine the concentration of Isoniazid in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
- **Calculation:** Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound under the specified conditions.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an ionizable compound.<sup>[15][16]</sup>

- **System Calibration:** Calibrate the pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).<sup>[15]</sup>
- **Sample Preparation:** Accurately weigh a quantity of Isoniazid and dissolve it in a known volume of purified, carbonate-free water to create a solution of known concentration (e.g., 1 mM).<sup>[15]</sup> To maintain constant ionic strength, a background electrolyte like KCl (0.15 M) can be added.
- **Titration Setup:** Place the solution in a jacketed beaker maintained at a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Purge the solution with nitrogen to remove dissolved CO<sub>2</sub>.
- **Titration:** Add standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the

total volume of titrant added.[17]

- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve. For a weak base being titrated with a strong acid, the pKa is the pH at the half-equivalence point (the point where half of the base has been neutralized). The equivalence point is identified as the inflection point of the curve, where the change in pH per unit volume of titrant is maximal.
- **Replication:** Perform the titration in triplicate to ensure reproducibility.

## LogP Determination (Octanol-Water Shake-Flask Method)

The shake-flask method is the classical approach for experimentally determining the octanol-water partition coefficient (LogP).[18][19][20][21]

- **Phase Pre-saturation:** Prepare the two immiscible phases by mixing n-octanol and purified water (or a suitable buffer like PBS, pH 7.4) in a separatory funnel. Shake vigorously and allow the phases to separate completely. This ensures that each phase is saturated with the other prior to the experiment.
- **Sample Preparation:** Prepare a stock solution of Isoniazid in one of the pre-saturated phases (typically the one in which it is more soluble).
- **Partitioning:** Add a known volume of the pre-saturated n-octanol and a known volume of the pre-saturated aqueous phase to a suitable vessel (e.g., a centrifuge tube). Add a small amount of the Isoniazid stock solution. The final concentration should be low enough to avoid saturation in either phase.
- **Equilibration:** Seal the vessel and shake it gently for a sufficient time (e.g., 1-24 hours) at a constant temperature to allow for complete partitioning equilibrium.
- **Phase Separation:** Centrifuge the vessel to ensure a clean and complete separation of the two phases.
- **Quantification:** Carefully withdraw an aliquot from each phase (the n-octanol layer and the aqueous layer). Determine the concentration of Isoniazid in each aliquot using a suitable

analytical method (e.g., HPLC-UV).

- Calculation: The partition coefficient (P) is the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase:  $P = \frac{[\text{Concentration}]_{\text{octanol}}}{[\text{Concentration}]_{\text{aqueous}}}$  The LogP is the base-10 logarithm of this ratio:  $\text{LogP} = \log_{10}(P)$

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## References

- 1. benchchem.com [benchchem.com]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. repositorio.unesp.br [repositorio.unesp.br]
- 4. Isoniazid | C<sub>6</sub>H<sub>7</sub>N<sub>3</sub>O | CID 3767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Isoniazid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. westlab.com [westlab.com]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. Determination of Melting Point [wiredchemist.com]
- 13. scispace.com [scispace.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. APPENDIX A: MEASUREMENT OF ACIDITY (pK<sub>A</sub>) - ECETOC [ecetoc.org]
- 17. asdlib.org [asdlib.org]
- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 21. researchgate.net [researchgate.net]
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